molecular formula C14H26N2O4 B14064527 Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B14064527
M. Wt: 286.37 g/mol
InChI Key: MGOGAGPPPDSADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities The 8-azabicyclo[32

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction , and various oxidizing agents for oxidation reactions. The conditions often involve refluxing in ethanol or other solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with hydrazine hydrate can yield different amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylate ester. This combination of functional groups and the bicyclic structure gives it distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C2H4O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9;1-2(3)4/h8-10H,4-7,13H2,1-3H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOGAGPPPDSADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1C2CCC1CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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